molecular formula C7H5Cl2FO B3244343 2,4-Dichloro-6-fluorobenzyl alcohol CAS No. 1615212-18-4

2,4-Dichloro-6-fluorobenzyl alcohol

Cat. No.: B3244343
CAS No.: 1615212-18-4
M. Wt: 195.01 g/mol
InChI Key: LZUBSPAUXRAIST-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-fluorobenzyl alcohol is a chemical compound with the molecular formula C7H5Cl2FO . It is an organic compound that contains two chlorine atoms, one fluorine atom, and a hydroxyl group attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two chlorine atoms, one fluorine atom, and a hydroxyl group attached. The exact positions of these substituents on the benzene ring can influence the chemical properties of the molecule .

Scientific Research Applications

Ecofriendly Synthesis

The synthesis of 2,4-Dichloro-6-fluorobenzyl alcohol, along with other halo substituted benzyl alcohols, has been reported using biotransformation. This process involves the use of Baker’s Yeast in free and immobilized forms in glycerol-water mixtures, highlighting an ecofriendly approach (Saharan & Joshi, 2016).

Synthesis of Derivatives

Phosphorus-nitrogen compounds, specifically cyclotetraphosphazene derivatives, have been synthesized using (4-fluorobenzyl) pendants. These compounds have applications in DNA interactions and possess antimicrobial activities, showcasing the versatility of fluorobenzyl compounds in chemical synthesis and biological applications (Elmas et al., 2018).

Oxidation Studies

Research on the oxidation of p-fluorobenzyl derivatives, including p-fluorobenzyl alcohol, has led to the formation of p-fluorobenzaldehyde and p-fluorobenzoic acid. This study underscores the significance of fluorobenzyl alcohols in producing various chemical compounds through oxidation processes (Conte et al., 1998).

Safety and Hazards

2,4-Dichloro-6-fluorobenzyl alcohol is classified as having acute toxicity upon inhalation, causing serious eye damage, and being harmful to aquatic life with long-lasting effects . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-6-fluorobenzyl alcohol plays a significant role in biochemical reactions due to its antiseptic properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to deactivate respiratory syncytial virus and SARS-CoV when used in combination with amylmetacresol . The nature of these interactions involves the disruption of viral envelopes and inhibition of viral replication, thereby reducing the viral load.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to cause skin irritation, serious eye irritation, and respiratory irritation These effects are likely due to its interaction with cell membranes and proteins, leading to cellular stress and inflammation

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to viral proteins, leading to the inhibition of viral replication . This compound may also act as an enzyme inhibitor, disrupting normal cellular functions and leading to the observed antiseptic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it may degrade over time, leading to a reduction in its antiseptic properties . Long-term exposure to this compound can result in persistent cellular stress and inflammation, which may affect cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits antiseptic properties without significant adverse effects. At high doses, it can cause toxicity, leading to skin and respiratory irritation . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. It may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic processes can affect the compound’s bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation can influence its antiseptic properties and potential toxicity.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with viral proteins and other biomolecules, contributing to its antiseptic effects.

Properties

IUPAC Name

(2,4-dichloro-6-fluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUBSPAUXRAIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CO)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-6-fluorobenzyl alcohol
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2,4-Dichloro-6-fluorobenzyl alcohol
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2,4-Dichloro-6-fluorobenzyl alcohol
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